

"Sofosbuvir impurity M" chemical structure and properties

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Sofosbuvir Impurity M: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase. The synthesis of such a structurally complex molecule invariably leads to the formation of process-related impurities. Among these, **Sofosbuvir impurity M**, a diastereomer of the active pharmaceutical ingredient, is of significant interest due to its potential impact on the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **Sofosbuvir impurity M**.

Chemical Structure and Properties

Sofosbuvir impurity M is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but differs in the three-dimensional arrangement of its atoms at one or more stereocenters. This subtle structural difference can lead to significant variations in its biological activity and physicochemical properties compared to the parent drug.

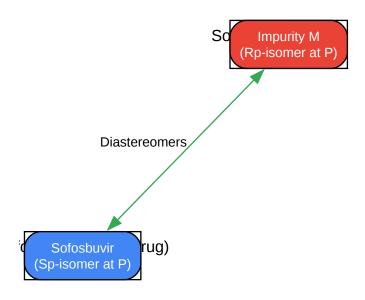
Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]



Table 1: Physicochemical Properties of Sofosbuvir Impurity M

Property	Value	Reference
CAS Number	2095551-10-1	[1][2]
Molecular Formula	C22H30N3O10P	[1][2]
Molecular Weight	527.46 g/mol	[1][2]
Appearance	Solid (predicted)	
Storage Temperature	-20°C	[3]

The structural relationship between Sofosbuvir and its impurity M is critical. The stereochemistry at the phosphorus center is a key determinant of the biological activity of nucleotide phosphoramidates.



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Diastereomeric relationship between Sofosbuvir and Impurity M.

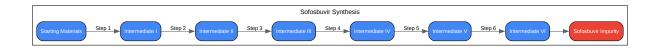
Synthesis and Formation

Sofosbuvir impurity M is a process-related impurity, meaning it is formed during the synthesis of Sofosbuvir. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate reagent with a modified nucleoside. The stereochemistry of the phosphorus center is crucial,



and non-stereoselective synthesis or epimerization can lead to the formation of the undesired Rp-diastereomer (Impurity M) alongside the desired Sp-diastereomer (Sofosbuvir).

A Chinese patent discloses a six-step preparation method for Sofosbuvir impurities, which likely includes the synthesis of Impurity M. Although the specific details for Impurity M are not fully elaborated, the process involves the synthesis of key intermediates and their subsequent coupling and deprotection steps. The control of stereochemistry during the phosphoramidation step is the most critical factor in minimizing the formation of this impurity.



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General six-step synthesis of Sofosbuvir impurities as per patent CN114539337A.

Analytical Characterization and Control

The control of **Sofosbuvir impurity M** in the final drug substance is a critical quality attribute. Various analytical techniques are employed for its detection, quantification, and characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Sofosbuvir and its impurities. Several studies have reported validated HPLC methods capable of separating Sofosbuvir from its diastereomeric impurity M.

Table 2: Typical HPLC Method Parameters for Sofosbuvir Impurity Analysis

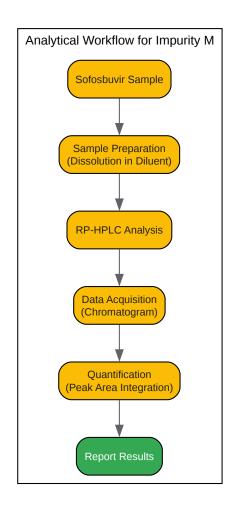


Parameter	Condition	Reference
Column	C18 (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm)	
Mobile Phase	Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Isocratic or Gradient)	
Flow Rate	1.0 mL/min	_
Detection	UV at 260 nm	
Column Temperature	Ambient or controlled (e.g., 30°C)	

Experimental Protocol: RP-HPLC Analysis

- Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% trifluoroacetic acid in water in the desired ratio (e.g., 50:50 v/v). Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh and dissolve a known amount of Sofosbuvir impurity M reference standard in a suitable diluent (e.g., mobile phase) to obtain a standard solution of known concentration.
- Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the diluent to obtain a sample solution.
- Chromatographic Analysis: Set up the HPLC system with the specified column and mobile phase. Equilibrate the system until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
- Quantification: Identify the peaks based on their retention times compared to the standard.
 Calculate the amount of Sofosbuvir impurity M in the sample using the peak area response.





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Workflow for the analysis of **Sofosbuvir Impurity M** by HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry and NMR spectroscopy are powerful tools for the structural elucidation and confirmation of impurities. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of **Sofosbuvir impurity M**. While specific NMR data for impurity M is not widely published, 1H, 13C, and 31P NMR would be instrumental in confirming its structure and stereochemistry by comparing its spectra with that of Sofosbuvir. The difference in the chemical shift of the phosphorus atom (31P NMR) would be a key indicator of the different stereoisomers.

Biological Activity and Significance



As a diastereomer of Sofosbuvir, impurity M may interact with the same biological targets, such as the HCV NS5B RNA-dependent RNA polymerase. However, the different spatial arrangement of the atoms can significantly alter its binding affinity and inhibitory potency. It is generally expected that one diastereomer will be significantly more active than the other. Therefore, controlling the level of impurity M is crucial to ensure the consistent efficacy and safety of the Sofosbuvir drug product.

Conclusion

Sofosbuvir impurity M is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Sofosbuvir. Its structural similarity to the active drug substance necessitates the use of highly specific and sensitive analytical methods, such as RP-HPLC, for its quantification. A thorough understanding of its formation and properties is essential for drug development professionals to ensure the quality, safety, and efficacy of this life-saving antiviral medication. Further research into the specific biological activity of impurity M would provide a more complete picture of its potential impact.

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